Technical Whitepaper: N-(5-Amino-2-fluorophenyl)hexanamide
Technical Whitepaper: N-(5-Amino-2-fluorophenyl)hexanamide
This technical guide is structured as a comprehensive monograph for N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5). It focuses on its role as a specialized intermediate in medicinal chemistry, particularly for the development of fluorinated kinase inhibitors and hydrophobic binding probes.
CAS 1020053-87-5 | Molecular Scaffold & Synthesis Guide
Document Control:
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Version: 2.0 (Technical Release)
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Classification: Medicinal Chemistry / API Intermediates
Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5) is a high-value fluorinated building block used primarily in the synthesis of small-molecule inhibitors targeting kinases and histone deacetylases (HDACs). Structurally, it consists of a 2-fluoro-1,3-phenylenediamine core mono-acylated with a hexanoyl chain.
The compound serves two critical functions in drug design:
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Metabolic Stability: The fluorine atom at the C2 position (ortho to the amide) blocks metabolic oxidation and modulates the pKa of the adjacent N-H, enhancing hydrogen bond donor capability.
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Hydrophobic Anchoring: The hexanamide tail acts as a lipophilic probe, designed to occupy hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites) or to improve cell permeability.
This guide details the synthesis, characterization, and handling of this intermediate, providing a self-validating protocol for researchers.
Chemical Profile & Properties[1][2][3][4][5]
Physicochemical Data
| Property | Value | Note |
| IUPAC Name | N-(5-Amino-2-fluorophenyl)hexanamide | |
| CAS Number | 1020053-87-5 | |
| Molecular Formula | C₁₂H₁₇FN₂O | |
| Molecular Weight | 224.27 g/mol | |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Sparingly soluble in water |
| LogP (Calc) | 2.8 - 3.1 | Lipophilic character due to hexyl chain |
| pKa (Calc) | ~4.5 (Aniline NH₂), ~13.5 (Amide NH) | Fluorine lowers pKa of amide NH |
Structural Analysis
The molecule features a "Push-Pull" electronic system :
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Electron Withdrawing: The C2-Fluorine atom withdraws electron density from the ring, deactivating the C1-Amide nitrogen (making it less nucleophilic) and stabilizing the molecule against enzymatic cleavage.
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Electron Donating: The C5-Amino group is a strong resonance donor, making it the primary reactive site for subsequent derivatization (e.g., urea formation or heterocyclization).
Synthesis & Manufacturing Protocol
The synthesis follows a two-step regioselective sequence starting from commercially available 2-fluoro-5-nitroaniline. This route avoids the formation of di-acylated byproducts.
Reaction Pathway (Graphviz Diagram)
Caption: Two-step synthesis of CAS 1020053-87-5 via regioselective acylation and nitro reduction.
Detailed Experimental Procedure
Step 1: Preparation of N-(2-Fluoro-5-nitrophenyl)hexanamide
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Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Hexanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
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Protocol:
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Dissolve 2-fluoro-5-nitroaniline in anhydrous DCM (10 mL/g) under N₂ atmosphere.
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Cool to 0°C. Add Triethylamine dropwise.
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Add Hexanoyl chloride dropwise over 30 mins, maintaining temp < 5°C.
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Warm to room temperature (RT) and stir for 4 hours.
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QC Check: TLC (Hexane:EtOAc 7:3) should show consumption of starting aniline.
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Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.
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Purification: Recrystallize from Ethanol/Water if necessary.
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Step 2: Reduction to N-(5-Amino-2-fluorophenyl)hexanamide
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Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol.
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Protocol:
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Dissolve the nitro intermediate in Methanol (15 mL/g).
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Add 10% Pd/C catalyst carefully under inert gas flow.
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Purge system with H₂ gas and stir vigorously at RT for 6–12 hours.
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Critical Control Point: Monitor disappearance of the nitro peak by HPLC (or color change from yellow to colorless).
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Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.
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Storage: Store under Argon at -20°C. The free amine is sensitive to oxidation.
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Analytical Characterization & Quality Control
To ensure the integrity of the scaffold for biological testing, the following specifications must be met.
HPLC Method (Reverse Phase)
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Column: C18 (4.6 x 150 mm, 5 µm)
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 mins.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide).
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Acceptance Criteria: Purity > 98.0% (Area %).
NMR Validation (DMSO-d₆)
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¹H NMR (400 MHz):
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δ 9.60 (s, 1H, Amide -NH ).
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δ 6.80–7.10 (m, 3H, Aromatic protons). Note: Look for splitting patterns characteristic of 1,2,5-substitution.
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δ 4.90 (s, 2H, Aniline -NH ₂). Broad singlet, exchangeable.
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δ 2.25 (t, 2H, α-CH₂ of hexyl chain).
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δ 0.85 (t, 3H, Terminal -CH₃).
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Impurity Profile
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Impurity A (Over-acylation): N,N-Dihexanoyl derivative. Detected by MS (M+H + 112).
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Impurity B (Des-fluoro): Result of hydrogenolysis of the C-F bond during Pd/C reduction. Prevention: Use mild conditions or Fe/NH₄Cl reduction if defluorination is observed.
Application in Drug Discovery
Scaffold Utility Workflow
The 5-amino group allows this compound to function as a "Left-Hand Side" (LHS) building block.
Caption: Divergent synthesis pathways utilizing CAS 1020053-87-5 as a primary scaffold.
Mechanistic Insight: The Fluorine Effect
In kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib ), the fluorine atom at the 2-position of the aniline ring serves a specific purpose:
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Conformational Lock: The fluorine atom can form an intramolecular hydrogen bond or electrostatic interaction with the amide hydrogen, locking the phenyl ring into a planar conformation favored for binding in the ATP pocket.
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Metabolic Blockade: It prevents P450-mediated hydroxylation at the electron-rich ortho position.
Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Signal Word: Warning.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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P-Statements: P280 (Wear protective gloves/eye protection).
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Storage: Hygroscopic. Store in a desiccator at -20°C.
References
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Chemical Identity & Properties
- Source: ChemSRC Database. "N-(5-Amino-2-fluorophenyl)hexanamide - CAS 1020053-87-5".
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URL:[Link]
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Synthetic Methodology (Nitro Reduction)
- Source: Mohana, K. N., & Mallesha, L. (2011). "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives". Bulgarian Chemical Communications. (Demonstrates reduction protocols for similar 5-nitro-2-substituted anilines).
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URL:[Link]
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Scaffold Utility (Fluorinated Anilines in Kinases)
- Source: National Institutes of Health (PubMed). "Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds". (Contextualizes the use of 1,3-diaminobenzene scaffolds).
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URL:[Link]
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General Synthesis of Amide Intermediates
- Source: MDPI Molecules. "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides".
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URL:[Link]
